![molecular formula C16H16N2O2 B14176394 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde CAS No. 928258-01-9](/img/structure/B14176394.png)
4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-methoxy-3,5-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzaldehyde under basic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction is primarily mediated through the azo group, which can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Chlorophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Bromophenyl)diazenyl]benzaldehyde
Uniqueness
4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde is unique due to the presence of methoxy and dimethyl groups on the phenyl ring. These substituents influence the electronic properties of the compound, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group enhances the solubility of the compound in organic solvents, which is advantageous in various applications .
Propriétés
Numéro CAS |
928258-01-9 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-[(4-methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-15(9-12(2)16(11)20-3)18-17-14-6-4-13(10-19)5-7-14/h4-10H,1-3H3 |
Clé InChI |
ZOQWNEIDIPKBAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)N=NC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


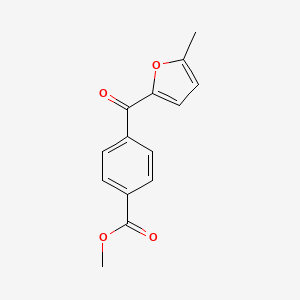
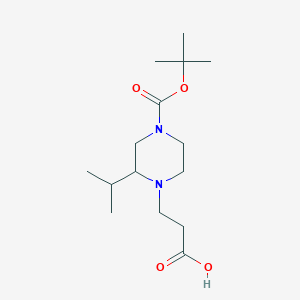
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)

![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)

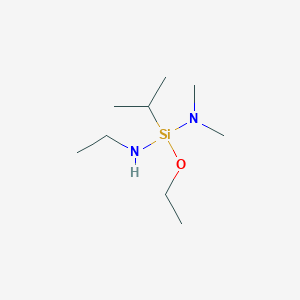
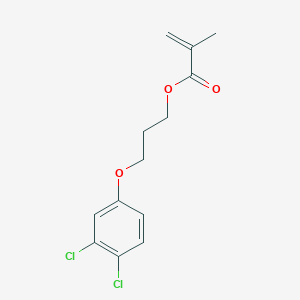
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
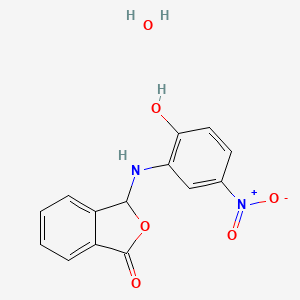
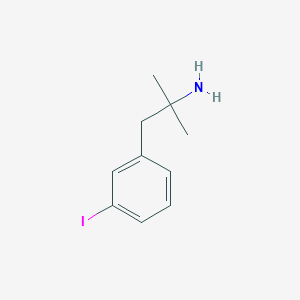
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
